
Chlorhydrate de 1-(2-Thiénylsulfonyl)pipérazine
Vue d'ensemble
Description
1-(2-Thienylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S2 and a molecular weight of 268.77 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a thienylsulfonyl group
Applications De Recherche Scientifique
1-(2-Thienylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Méthodes De Préparation
The synthesis of 1-(2-Thienylsulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-thienylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2-Thienylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Mécanisme D'action
The mechanism of action of 1-(2-Thienylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Thienylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Thienylsulfonyl)piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring. It may exhibit different chemical and biological properties due to the structural variation.
1-(2-Thienylsulfonyl)morpholine hydrochloride: This compound contains a morpholine ring, which can lead to different reactivity and applications compared to the piperazine derivative.
The uniqueness of 1-(2-Thienylsulfonyl)piperazine hydrochloride lies in its specific combination of the thienylsulfonyl group and piperazine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBQYPSKKXHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate](/img/structure/B1372746.png)
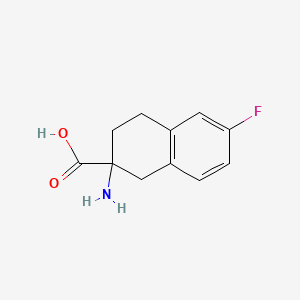
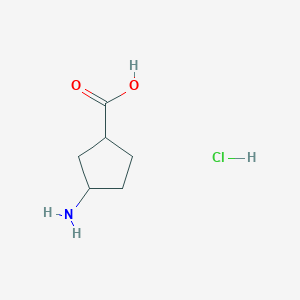

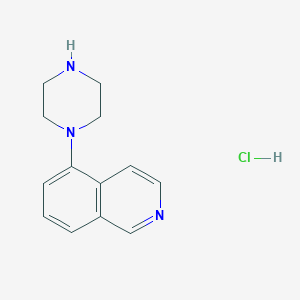
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

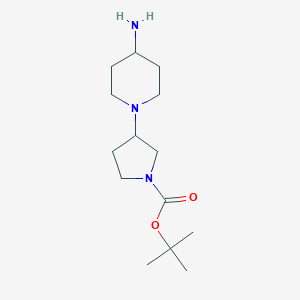
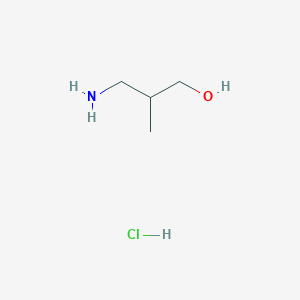
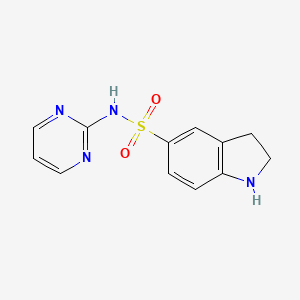
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

